3-Amino-6-bromo-2,4-difluorobenzoic acid
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Overview
Description
3-Amino-6-bromo-2,4-difluorobenzoic acid is a chemical compound with the molecular formula C7H4BrF2NO2. It is characterized by the presence of amino, bromo, and difluoro substituents on a benzoic acid core.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-6-bromo-2,4-difluorobenzoic acid typically involves multi-step organic reactions. One common method starts with the bromination of 2,4-difluorobenzoic acid, followed by nitration and subsequent reduction to introduce the amino group. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and consistency .
Chemical Reactions Analysis
Types of Reactions: 3-Amino-6-bromo-2,4-difluorobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The amino and bromo groups can participate in nucleophilic and electrophilic substitution reactions, respectively.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydroxide or halogenating agents.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products: The major products formed from these reactions include various substituted benzoic acids, amides, and other aromatic compounds .
Scientific Research Applications
3-Amino-6-bromo-2,4-difluorobenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-amino-6-bromo-2,4-difluorobenzoic acid involves its interaction with specific molecular targets. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved can vary depending on the specific application and target molecule .
Comparison with Similar Compounds
- 4-Bromo-2,6-difluorobenzoic acid
- 2,4-Difluorobenzoic acid
- 3-Amino-2,4-difluorobenzoic acid
- 6-Bromo-2,3,4-trifluorobenzoic acid
Comparison: Compared to these similar compounds, 3-amino-6-bromo-2,4-difluorobenzoic acid is unique due to the specific positioning of its substituents, which can influence its reactivity and interaction with other molecules. This uniqueness makes it valuable for specific synthetic applications and research studies .
Properties
Molecular Formula |
C7H4BrF2NO2 |
---|---|
Molecular Weight |
252.01 g/mol |
IUPAC Name |
3-amino-6-bromo-2,4-difluorobenzoic acid |
InChI |
InChI=1S/C7H4BrF2NO2/c8-2-1-3(9)6(11)5(10)4(2)7(12)13/h1H,11H2,(H,12,13) |
InChI Key |
GOFSKOATQCKNIA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)C(=O)O)F)N)F |
Origin of Product |
United States |
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